Urea, (2,3-dihydroxypropyl)-
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Overview
Description
Urea, (2,3-dihydroxypropyl)- is a chemical compound that features a urea moiety attached to a 2,3-dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2,3-dihydroxypropyl)- typically involves the reaction of urea with 2,3-dihydroxypropylamine. This reaction can be carried out under mild conditions, often in an aqueous solution. The reaction proceeds through the nucleophilic addition of the amine to the carbonyl group of urea, followed by the formation of the desired product .
Industrial Production Methods
Industrial production of Urea, (2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Urea, (2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group of urea can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Urea, (2,3-dihydroxypropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Urea, (2,3-dihydroxypropyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their structure and function. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Glycerol: Similar in structure due to the presence of hydroxyl groups.
Urea: Shares the urea moiety but lacks the 2,3-dihydroxypropyl group.
Glycerol carbonate: Contains a glycerol backbone but differs in functional groups
Uniqueness
Urea, (2,3-dihydroxypropyl)- is unique due to the combination of the urea moiety and the 2,3-dihydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
885024-83-9 |
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Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2,3-dihydroxypropylurea |
InChI |
InChI=1S/C4H10N2O3/c5-4(9)6-1-3(8)2-7/h3,7-8H,1-2H2,(H3,5,6,9) |
InChI Key |
IWJFGRNIFIABLP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NC(=O)N |
Origin of Product |
United States |
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